molecular formula C14H16N2O4 B2509172 5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide CAS No. 1216704-48-1

5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide

Cat. No.: B2509172
CAS No.: 1216704-48-1
M. Wt: 276.292
InChI Key: FCCCKFUXAQCXBJ-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide is a chemical compound designed for research applications. As a member of the isoxazole family, this heterocyclic scaffold is recognized for its significant potential in medicinal chemistry and drug discovery. Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, which may include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates for the development of novel therapeutic agents (Martis & Gaonkar, 2025). The structure of this particular compound features a 5-(furan-2-yl)isoxazole core, a motif present in various pharmacologically active molecules, linked to a (1-hydroxycyclopentyl)methyl group via a carboxamide bridge. This specific substitution pattern is intended to modulate the compound's properties, potentially enhancing its bioavailability, selectivity, and overall pharmacological profile. Researchers can explore this compound for its mechanism of action, which may involve interaction with specific biological targets such as enzymes or receptors. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. For comprehensive handling, safety, and storage information, researchers should consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

5-(furan-2-yl)-N-[(1-hydroxycyclopentyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-13(15-9-14(18)5-1-2-6-14)10-8-12(20-16-10)11-4-3-7-19-11/h3-4,7-8,18H,1-2,5-6,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCCKFUXAQCXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the isoxazole ring: This can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Attachment of the cyclopentyl group: This step may involve the reaction of a cyclopentyl derivative with the isoxazole intermediate.

    Final coupling: The furan and isoxazole intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the isoxazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: Substitution reactions might occur at the furan or isoxazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic or nucleophilic reagents, such as halogens or organometallic compounds, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield diketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds exhibit anticancer properties. Specifically, compounds similar to 5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies suggest that isoxazole derivatives can modulate pathways involved in cancer cell proliferation and survival, making them potential candidates for cancer therapy .

Neuropharmacological Effects

Compounds with similar structural motifs have been shown to interact with the GABAergic system, which is crucial for neurological function. The ability of these compounds to enhance GABA receptor activity suggests potential applications in treating neurological disorders such as anxiety and epilepsy .

Catalytic Reactions

The incorporation of furan and isoxazole moieties in organic synthesis has been explored for their catalytic properties. These compounds can serve as precursors or catalysts in various organic transformations, including cross-coupling reactions and cycloaddition processes. Their unique structural features allow for the development of novel synthetic methodologies .

Biomass Conversion

Recent studies have highlighted the integration of biomass catalytic conversion techniques with organic synthesis involving furan derivatives. This approach not only enhances the efficiency of chemical processes but also contributes to sustainable chemistry by utilizing renewable resources .

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related isoxazole compound exhibited significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential of these compounds as anticancer agents .

Neuropharmacological Research

Another investigation focused on the neuropharmacological properties of isoxazole derivatives, revealing their effectiveness in enhancing GABA receptor-mediated neurotransmission. This study provides insights into their potential use as anxiolytics or anticonvulsants .

Mechanism of Action

The mechanism of action for 5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoxazole/Oxadiazole Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Isoxazole 5-(furan-2-yl), N-((1-hydroxycyclopentyl)methyl) C₁₅H₁₇N₃O₄* 327.32* Hydroxycyclopentyl enhances polarity
LMM11 () 1,3,4-Oxadiazole 5-(furan-2-yl), 4-[cyclohexyl(ethyl)sulfamoyl]benzamide C₂₄H₂₈N₄O₄S 492.57 Sulfamoyl group; antifungal activity
5-(furan-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide () Isoxazole 5-(furan-2-yl), N-((3-(1-methylpyrazolyl)oxadiazolyl)methyl) C₁₅H₁₂N₆O₄ 340.29 Pyrazole-oxadiazole hybrid scaffold
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide () Isoxazole 5-(furan-2-yl), N-((benzoxazolyl-piperidinyl)methyl) C₂₁H₂₀N₄O₄ 392.40 Benzoxazole-piperidine moiety
Ranitidine Diamine Hemifumarate () Furan-thioether 5-[(dimethylamino)methyl]furan, thioethylamine C₁₃H₂₃N₃O₄S 317.41 Ranitidine impurity; polar thioether

Key Observations:

Core Heterocycle: The target compound’s isoxazole core differs from LMM11’s 1,3,4-oxadiazole, which may influence electron distribution and binding affinity.

Substituent Effects: The 1-hydroxycyclopentylmethyl group in the target compound contrasts with LMM11’s cyclohexyl(ethyl)sulfamoyl and ’s methylpyrazole-oxadiazole. These substituents modulate steric bulk, lipophilicity, and hydrogen-bonding capacity, critical for target engagement . Ranitidine-related compounds () share the furan motif but incorporate dimethylamino or nitroacetamide groups, emphasizing structural diversity within furan-based therapeutics .

Bioactivity: LMM11 and LMM5 () exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition, suggesting that the target compound’s furan-isoxazole scaffold may similarly target redox enzymes .

Pharmacokinetic and Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Metabolic Stability : The carboxamide linkage may resist hydrolysis better than ester-containing analogs (e.g., ranitidine derivatives), as seen in ’s stable isoxazole-carboxamide structure .

Biological Activity

5-(Furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide, with the CAS number 1216704-48-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

The molecular formula of this compound is C14H16N2O4, with a molecular weight of 276.29 g/mol. The structure features an isoxazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number1216704-48-1
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol

Isoxazole derivatives are recognized for their multifaceted biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The specific mechanisms of action for this compound are still under investigation; however, insights can be drawn from related compounds.

Cytotoxicity Studies

Research has indicated that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have shown that they induce apoptosis and cell cycle arrest by modulating the expression of key regulatory proteins such as Bcl-2 and p21 .

In a study involving other isoxazole derivatives, compounds demonstrated significant cytotoxicity against human promyelocytic leukemia cells (HL-60), with IC50 values ranging from 86 to 755 µM. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of cell cycle inhibitors .

Anti-Cancer Activity

A notable study examined the effects of a related isoxazole derivative on prostate cancer cells. The compound exhibited potent androgen receptor antagonism, which is critical in the treatment of AR-dependent cancers such as prostate cancer. The study reported that these compounds inhibited cell proliferation effectively while demonstrating a favorable safety profile .

Anti-inflammatory Effects

Another investigation into isoxazole derivatives highlighted their selective inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds similar to this compound were shown to possess anti-inflammatory properties through selective COX inhibition .

Research Findings

Table 1: Summary of Biological Activities of Isoxazole Derivatives

Activity TypeRelated CompoundsObserved EffectsIC50 Values
CytotoxicityVarious isoxazolesInduced apoptosis in HL-60 cells86 - 755 μM
Anti-cancerAndrogen receptor modulatorsInhibited proliferation in prostate cancer cellsNot specified
Anti-inflammatorySelective COX inhibitorsReduced inflammation in preclinical modelsIC50 ~ 0.95 µM

Q & A

Q. SAR Insights :

  • Hydrophobic Groups (e.g., trifluoromethylphenyl) enhance target binding but reduce solubility (LogP increases by 1.5) .
  • Hydroxyl Groups : Improve solubility (e.g., -OH on cyclopentyl lowers LogP by 0.3) but may reduce membrane permeability .
  • Heterocycles : Furan vs. thiophene alters π-π stacking in kinase binding pockets .

Advanced: How should researchers address contradictions in reported biological data for structurally similar compounds?

Answer:
Common Contradictions :

  • Antimicrobial Activity : Discrepancies in MIC values (e.g., 5 µM vs. 50 µM for E. coli) .
    Resolution Strategies :

Assay Standardization :

  • Use CLSI guidelines for consistency in inoculum size (e.g., 1×10⁵ CFU/mL) .

Purity Verification : HPLC-MS to rule out impurities (>98% purity required) .

Control Compounds : Compare with reference drugs (e.g., ciprofloxacin for antimicrobial assays) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers at -20°C, away from light .

Advanced: What computational methods can prioritize derivatives for synthesis based on predicted ADMET properties?

Answer:

ADMET Prediction Tools :

  • SwissADME : Predict LogP (optimal range: 2–3), BBB permeability, and CYP450 inhibition .
  • ProTox-II : Estimate toxicity (e.g., LD₅₀ > 300 mg/kg suggests low acute toxicity) .

Optimization Criteria :

  • Solubility : Introduce polar groups (e.g., -OH, -NH₂) while maintaining LogP ≤ 3 .
  • Metabolic Stability : Avoid ester groups prone to hydrolysis .

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